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Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are valuable as
delivery vehicles for therapeutic agents. 1,2-O-Dihexadecyl-sn-glycerol (DHG) is a saturated
dialkyl glyceryl ether that can be used to form highly stable liposomes.[1][2] Its structure,
featuring two hexadecyl ether chains, provides resistance to enzymatic degradation compared
to ester-linked lipids, making DHG-containing liposomes robust carriers for drug delivery.[3][4]
The hydrophobic nature of DHG makes it an excellent component for forming stable lipid
bilayers capable of encapsulating both hydrophilic and lipophilic compounds.[3] This document
provides a detailed protocol for the preparation and characterization of DHG-containing
liposomes using the thin-film hydration method followed by extrusion. This is a widely used
technique that produces unilamellar vesicles with a controlled and uniform size distribution.[5]

[6]

Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film
Hydration and Extrusion

This protocol describes the most common method for liposome preparation, which involves
forming a thin lipid film, hydrating it to create multilamellar vesicles (MLVs), and then reducing
the size and lamellarity through extrusion to produce large unilamellar vesicles (LUVS).[7][8]
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Materials and Equipment:

1,2-O-Dihexadecyl-sn-glycerol (DHG)

Co-lipids such as Cholesterol or Phosphatidylcholine (optional, to modulate membrane
properties)

Organic Solvent: Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v)[9]

Hydration Buffer: Phosphate-Buffered Saline (PBS), HEPES, or other suitable agqueous
buffer

Round-bottom flask (50 mL or 100 mL)

Rotary evaporator

Water bath

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Syringes (gas-tight)

High-purity nitrogen or argon gas

Procedure:

Lipid Dissolution:

o Weigh the desired amounts of 1,2-O-Dihexadecyl-sn-glycerol and any other lipids (e.qg.,
cholesterol). Acommon molar ratio for stable liposomes is a 55:45 ratio of the primary lipid
to cholesterol.[10][11]

o Dissolve the lipid mixture completely in a suitable volume of organic solvent in a round-
bottom flask. Ensure the volume is sufficient to dissolve the lipids entirely but minimal
enough for efficient evaporation (e.g., 2-5 mL for 10-50 mg of lipid).

o If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[9]
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e Thin-Film Formation:

o

Attach the flask to a rotary evaporator.

o Immerse the flask in a water bath set to a temperature that facilitates evaporation but does
not degrade the lipids (typically 35-45°C).[9]

o Begin rotating the flask and gradually reduce the pressure to evaporate the solvent. The
rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask.

[8]

o Once a visible film has formed and the bulk of the solvent is removed, continue to apply a
high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic
solvent.[5]

 Hydration of Lipid Film:

o Introduce the hydration buffer into the flask. If a hydrophilic drug is to be encapsulated, it
should be dissolved in this buffer.[5][7]

o The temperature of the hydration buffer should be above the phase transition temperature
(Tc) of the lipid mixture to ensure proper hydration and formation of vesicles.[9]

o Gently rotate the flask by hand or on the rotary evaporator (without vacuum) for 30-60
minutes. This process swells the lipid film, causing it to detach from the flask wall and form
multilamellar vesicles (MLVS).[5][12] The resulting suspension will appear milky.

» Extrusion (Size Reduction):

o Assemble the liposome extrusion device with a polycarbonate membrane of the desired
pore size (e.g., 100 nm). For a more uniform size distribution, a sequential extrusion
process through membranes of decreasing pore size (e.g., 400 nm then 100 nm) can be
performed.[6]

o Transfer the MLV suspension into a gas-tight syringe.
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o Pass the suspension through the membrane to another syringe. This process should be
repeated an odd number of times (typically 11-21 passes) to ensure the entire sample
passes through the filter a final time.[5]

o The resulting translucent suspension contains large unilamellar vesicles (LUVS) with a
relatively uniform size distribution.

 Purification (Optional):

o To remove any unencapsulated drug, the liposome suspension can be purified using
methods such as size exclusion chromatography or dialysis against the hydration buffer.

Protocol 2: Characterization of Liposomes

Analytical characterization is critical to ensure the quality, stability, and performance of the
liposomal formulation.[13]

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
e Method: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry.[5]
e Procedure:

o Dilute a small aliquot of the final liposome suspension with the hydration buffer to an
appropriate concentration for measurement.

o Use a DLS instrument (e.g., Malvern Zetasizer) to measure the average particle size
(hydrodynamic diameter) and PDI. A PDI value below 0.3 is generally considered
acceptable for a homogenous population.[5]

o The same instrument can typically measure the Zeta Potential, which provides information
about the surface charge of the liposomes and is an indicator of colloidal stability.

2. Encapsulation Efficiency (%EE):
e Method: Separation of free drug from encapsulated drug followed by quantification.

e Procedure:
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o Separate the unencapsulated (free) drug from the liposomes using a method like size
exclusion chromatography or centrifugal ultrafiltration.

o Quantify the amount of drug in the liposome fraction and the amount of total drug initially
added.

o The %EE is calculated using the formula: %EE = (Amount of Encapsulated Drug / Total
Amount of Drug) x 100

Data Presentation

The following table summarizes key parameters in the preparation of DHG liposomes.
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Typical Value /
Parameter Component/Step Purpose / Note
Range

Cholesterol is often
included to modulate
Lipid Composition DHG : Cholesterol 55 : 45 (molar ratio) membrane rigidity,
stability, and
permeability.[10]

The amount of lipid
Lipid Concentration Total Lipid 10 - 50 mg used to form the initial

film.

Must be sufficient to
Solvent Volume Chloroform/Methanol 2-5mL ) o
fully dissolve lipids.

The aqueous phase
that forms the core of

Hydration Buffer PBS pH 7.4 the liposome. Can
contain the hydrophilic
drug.

Hydrating above the

. phase transition
Hydration o
Water Bath > Lipid Tc temperature ensures
Temperature o
membrane fluidity for

vesicle formation.

Determines the final
Extrusion Membrane Pore Size 100 nm average size of the

liposomes.[6]

An odd number of

passes ensures the
Extrusion Number of Passes 11 - 21 passes entire sample is

processed through the

membrane.[5]

Characterization PDI <0.3 Indicates a narrow
and homogenous size

distribution of the
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liposome population.

[5]

Dependent on the
Characterization Size (Diameter) 100 - 150 nm extrusion membrane

pore size.

Visualizations

/I Diagram Specifications graph [size="10,5!", dpi=72]; // Corresponds to approx. 720px width }
ends_dot Caption: Experimental workflow for preparing and characterizing DHG liposomes.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17321495/
https://pubmed.ncbi.nlm.nih.gov/17321495/
http://www.liposomes.ca/publications/2000s/Johnston%20et%20al%202007%20-%20Characterization%20of%20the%20drug%20retention%20and%20pharmacokinetic%20properties%20of%20liposomal%20nanoparticles%20containing%20dihydrosphingomyelin.pdf
https://www.creative-biolabs.com/lipid-based-delivery/liposome-preparation-process.htm
https://pubmed.ncbi.nlm.nih.gov/33011580/
https://pubmed.ncbi.nlm.nih.gov/33011580/
https://www.benchchem.com/product/b054053#1-2-o-dihexadecyl-sn-glycerol-liposome-preparation-protocol
https://www.benchchem.com/product/b054053#1-2-o-dihexadecyl-sn-glycerol-liposome-preparation-protocol
https://www.benchchem.com/product/b054053#1-2-o-dihexadecyl-sn-glycerol-liposome-preparation-protocol
https://www.benchchem.com/product/b054053#1-2-o-dihexadecyl-sn-glycerol-liposome-preparation-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b054053?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

